Poseltinib falls under the category of tyrosine kinase inhibitors. More specifically, it targets the BTK enzyme, which plays a significant role in B-cell proliferation and survival. By inhibiting this enzyme, poseltinib aims to disrupt the signaling pathways that contribute to the pathophysiology of certain cancers and autoimmune disorders.
The synthesis of poseltinib involves several key steps that include the formation of a 2-amino furopyrimidine core structure. The synthetic route typically entails the following:
The entire synthesis process is designed to optimize the compound's specificity and potency against BTK while minimizing off-target effects .
Poseltinib has a complex molecular structure characterized by its specific arrangement of atoms and functional groups. The chemical formula for poseltinib is , indicating it contains 26 carbon atoms, 26 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms.
Poseltinib can undergo various chemical reactions that alter its structure and properties:
These reactions are essential for exploring modifications that could enhance the therapeutic efficacy or reduce side effects associated with poseltinib .
Poseltinib functions primarily as an irreversible covalent inhibitor of BTK.
Poseltinib has demonstrated favorable pharmacokinetic properties in clinical studies, showing sustained occupancy of BTK in peripheral blood mononuclear cells (PBMCs) following administration .
Poseltinib's primary application lies within scientific research focused on treating B-cell proliferative disorders such as:
In addition to these therapeutic applications, poseltinib serves as a valuable tool in biochemical studies aimed at understanding BTK-related signaling pathways .
Bruton tyrosine kinase (BTK) emerged as a pivotal therapeutic target due to its dual role in B-cell receptor signaling and innate immune responses. Dysregulated BTK activity contributes to pathogenic processes in autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) by driving autoantibody production, cytokine release, and immune complex deposition [3] [8]. Early BTK inhibitors (e.g., ibrutinib) were optimized for oncology but exhibited off-target effects (e.g., inhibition of EGFR, ITK) that limited their utility in chronic autoimmune conditions due to safety concerns [3] [9]. This spurred development of next-generation inhibitors with enhanced selectivity, aiming to suppress aberrant B-cell and myeloid cell activation while minimizing toxicity [8]. Poseltinib entered this landscape as a candidate designed to address selectivity challenges while leveraging covalent binding for sustained target engagement [5] [10].
Poseltinib (chemical name: N-(3-((2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide; molecular formula: C₂₆H₂₆N₆O₃) features an acrylamide warhead that forms a reversible covalent bond with the Cys481 residue in BTK’s ATP-binding domain [1] [5]. This binding mode confers high specificity, targeting only 10 kinases with a conserved cysteine, thereby reducing off-target effects [7]. Biophysical studies confirm poseltinib’s reversible inhibition mechanism, which contrasts with irreversible inhibitors like ibrutinib and potentially mitigates long-term toxicity risks [1].
Functionally, poseltinib demonstrates nanomolar potency (IC₅₀ = 0.18 µM) against BTK in enzymatic assays and suppresses downstream signaling pathways, including phosphorylation of PLCγ2 and AKT in B cells stimulated via BCR/CD40 [7] [8]. Crucially, high-dimensional phosphoproteomic analyses revealed its maximal impact on B cells, with minimal effects on T-cell or neutrophil signaling nodes, underscoring its cellular selectivity [7]:
Table 1: Poseltinib's Inhibition of Key Signaling Nodes in Immune Cells
Cell Type | Stimulus | Phosphorylation Target | Inhibition (%) |
---|---|---|---|
B cells | Anti-IgM + CD40L | BTK (Y223) | >95% |
B cells | Anti-IgM + CD40L | PLCγ2 (Y759) | 90% |
T cells | Anti-CD3/CD28 | CD3ζ (Y142) | <10% |
Neutrophils | LPS | SYK (Y352) | 15% |
Data derived from ex vivo human PBMC studies [7]
In vivo, poseltinib dose-dependently ameliorated arthritis in collagen-induced rat models, validating its functional efficacy in disease-relevant settings [7].
Poseltinib (development codes: HM-71224, LY3337641) emerged from Hanmi Pharmaceutical’s NCE (New Chemical Entity) discovery platform. Its optimization focused on enhancing BTK selectivity and pharmacokinetic properties for autoimmune applications [5] [6]. In March 2015, Eli Lilly licensed global rights (excluding Korea) to poseltinib, citing its potential in addressing unmet needs in RA, lupus, and Sjögren’s syndrome [2] [5] [10]. The collaboration accelerated clinical advancement, with Phase I trials (NCT01765478) confirming dose-dependent BTK occupancy (>80% at 40 mg for 48 hours) in healthy volunteers [7] [10].
Phase II trials commenced in August 2016 across multiple countries (USA, Japan, Australia, EU nations) for RA and later expanded to SLE, lupus nephritis, and Sjögren’s syndrome [5] [6] [10]. By 2025, its development scope broadened to include B-cell malignancies like diffuse large B-cell lymphoma (DLBCL) and primary CNS lymphoma, reflecting its mechanistic versatility [6] [10]. The partnership exemplifies industry-academic synergy in translating kinase biology into targeted therapies.
Table 2: Key Milestones in Poseltinib Development
Year | Milestone | Organizations Involved |
---|---|---|
2015 | Global licensing agreement (ex-Korea) | Hanmi, Eli Lilly |
2016 | Phase II initiation for RA | Eli Lilly |
2021 | PK/PD modeling for phase II dose selection | Academic collaborators |
2024–2025 | Phase II trials for DLBCL/CNS lymphoma | Hanmi |
Compiled from regulatory and publication records [5] [6] [7]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7